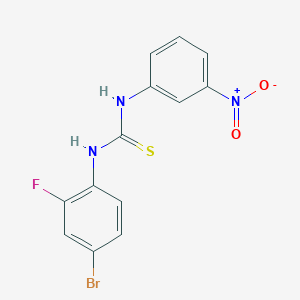![molecular formula C19H17ClN4O3 B4583930 ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)
ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Descripción general
Descripción
Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a synthetic organic compound, typically employed in various scientific research and industrial applications. It's renowned for its unique chemical structure, which allows for a wide array of chemical reactions and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate usually involves a multi-step organic synthesis pathway. Key steps include:
Formation of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole:
Attachment of the triazole ring to the benzoate: : This step involves the acylation of the triazole ring using appropriate acylating agents under suitable conditions to form the amide linkage.
Industrial Production Methods
Industrial production would typically utilize large-scale batch reactors, with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions particularly at the methyl group on the triazole ring to form various oxo-derivatives.
Reduction: : Reduction can occur at the carbonyl group, converting the amide to an amine under appropriate conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings, allowing for diverse derivative syntheses.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halogens and organometallics under conditions like reflux or mild heating.
Major Products
Oxidized derivatives: : Products formed by oxidation at the methyl group.
Reduced derivatives: : Amino derivatives from the reduction of the carbonyl group.
Substituted benzoates and triazoles: : Varied compounds depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is used as a starting material for synthesizing more complex molecules in medicinal and organic chemistry.
Biology
In biological studies, it serves as a probe for biochemical assays due to its triazole ring, which can interact with various biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Industry
Industrially, it’s used in the synthesis of specialty chemicals, and materials with specific properties derived from its unique chemical structure.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions and enzymes, potentially inhibiting or modulating their activity. Pathways involved include:
Inhibition of enzyme activity: : Triazole derivatives are known to inhibit cytochrome P450 enzymes, impacting drug metabolism.
Binding to DNA or proteins: : The aromatic moieties may intercalate with DNA or bind to protein active sites, influencing biological processes.
Comparación Con Compuestos Similares
Ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate stands out due to the presence of both a triazole ring and a chlorophenyl group, which confer unique chemical reactivity and biological activity.
Similar Compounds
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole: : Shares the core triazole structure.
Ethyl 2-aminobenzoate: : Similar benzoate structure, but without the triazole ring.
2-chlorobenzamide derivatives: : Structurally related amide compounds.
This compound's unique combination of structural elements makes it a versatile and valuable substance for various applications in scientific research and industry.
Propiedades
IUPAC Name |
ethyl 2-[[1-(2-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-3-27-19(26)13-8-4-6-10-15(13)21-18(25)17-12(2)24(23-22-17)16-11-7-5-9-14(16)20/h4-11H,3H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFQQHGIOVRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3,5-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4583854.png)
![N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-N'-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]THIOUREA](/img/structure/B4583860.png)
![N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4583862.png)
![ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4583865.png)
![N-(3-fluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B4583873.png)
![1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B4583877.png)
![4-[(3-CHLOROPHENYL)METHANESULFONYL]MORPHOLINE](/img/structure/B4583884.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4583896.png)
![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)
![2-[2-(2,4-Dichloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4583905.png)


![METHYL 5-CARBAMOYL-2-[2-(4-ETHYLPIPERAZIN-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4583945.png)
